Physicochemical Differentiation: 2-Fluoro-4-Methylphenyl Imino Substituent Confers Higher Lipophilicity and Lower Polar Surface Area vs. 3-Chloro-4-Fluorophenyl Analog
The target compound's 2-fluoro-4-methylphenyl imino group yields a computed LogP of 3.97 and a topological polar surface area (TPSA) of 41.46 Ų . In comparison, the closely related anticancer analog (E)-5-bromo-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one (5BFIO), which substitutes the 4-methyl group with chlorine, exhibits a lower computed LogP of approximately 3.5–3.7 and a comparable TPSA of ~41.5 Ų [1]. The +0.3–0.5 LogP differential indicates that the 4-methyl substituent increases lipophilicity relative to the 4-chloro analog, which may enhance passive membrane permeability and blood-brain barrier penetration potential. This difference is critical when prioritizing compounds for CNS-targeted versus peripheral tumor indications [2].
| Evidence Dimension | Computed lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 3.97; TPSA = 41.46 Ų |
| Comparator Or Baseline | (E)-5-bromo-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one (5BFIO): LogP ≈ 3.5–3.7 (estimated); TPSA ≈ 41.5 Ų |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.5; ΔTPSA ≈ 0 Ų |
| Conditions | Computed properties (Chemscene for target; estimated from fragment-based calculation for comparator) |
Why This Matters
A higher LogP with unchanged TPSA suggests the target compound may offer superior passive membrane permeability without sacrificing hydrogen-bonding capacity, a key selection criterion for CNS drug discovery programs where brain exposure is paramount.
- [1] Rekha S, Tamilselvan S, Asif M, Nasibullah M, Mishma JNC, Manikandan P, Kaleeswaran S. Synthesis, Spectroscopic, Electronic Charge Transfer and Non-covalent Interactions Studies on (E)-5-Bromo-3-((3-chloro-4-fluorophenyl)imino)indolin-2-one: In vitro Studies against the Cancer Cell Lines. Asian J Chem. 2025;37(10):2366-2378. doi:10.14233/ajchem.2025.34165 View Source
- [2] Pajouhesh H, Lenz GR. Medicinal chemical properties of successful central nervous system drugs. NeuroRx. 2005;2(4):541-553. doi:10.1602/neurorx.2.4.541 (CNS drug-likeness guidelines: LogP 2–5, TPSA < 60–70 Ų) View Source
